molecular formula C18H28N2Si B11834735 N-(3-(Triethylsilyl)propyl)quinolin-4-amine CAS No. 62619-93-6

N-(3-(Triethylsilyl)propyl)quinolin-4-amine

Cat. No.: B11834735
CAS No.: 62619-93-6
M. Wt: 300.5 g/mol
InChI Key: CRHSWESMAAICNX-UHFFFAOYSA-N
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Description

N-(3-(Triethylsilyl)propyl)quinolin-4-amine is a quinoline derivative characterized by a triethylsilyl (TES) group attached to a propyl chain at the 4-amino position of the quinoline core.

Properties

CAS No.

62619-93-6

Molecular Formula

C18H28N2Si

Molecular Weight

300.5 g/mol

IUPAC Name

N-(3-triethylsilylpropyl)quinolin-4-amine

InChI

InChI=1S/C18H28N2Si/c1-4-21(5-2,6-3)15-9-13-19-18-12-14-20-17-11-8-7-10-16(17)18/h7-8,10-12,14H,4-6,9,13,15H2,1-3H3,(H,19,20)

InChI Key

CRHSWESMAAICNX-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNC1=CC=NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Triethylsilyl)propyl)quinolin-4-amine typically involves the reaction of quinolin-4-amine with a triethylsilylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Triethylsilyl)propyl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(Triethylsilyl)propyl)quinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Triethylsilyl)propyl)quinolin-4-amine involves its interaction with specific molecular targets. The triethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinolin-4-amine scaffold is highly modular, with variations in the amine side chain and quinoline core substitutions influencing pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:

Silylated Derivatives
Compound Name Key Substituents Physicochemical Properties Biological Activity Reference
N-(3-(Triethylsilyl)propyl)quinolin-4-amine Triethylsilylpropyl logP: ~7.9 (predicted) Not reported
7-Chloro-N-(3-[(diethylamino)methyl]-4-[(trimethylsilyl)oxy]phenyl)-N-(trimethylsilyl)quinolin-4-amine Diethylamino, trimethylsilyloxy, trimethylsilyl logP: 7.9; logWS: -4.45 (low water solubility) Not reported

Key Observations :

  • The triethylsilyl group significantly increases lipophilicity (logP ~7.9), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Trimethylsilyl (TMS) analogs exhibit similar logP values, suggesting that silylation broadly impacts hydrophobicity regardless of alkyl chain length .
Piperazine and Morpholine Derivatives
Compound Name Key Substituents Biological Activity (IC₅₀) Reference
N-(3-(4-Benzhydrylpiperazin-1-yl)propyl)-7,8-dichloroquinolin-4-amine Piperazine, dichloroquinoline Antimalarial (IC₅₀: 175–220 nM)
7-Chloro-N-[3-(morpholin-4-yl)propyl]quinolin-4-amine Morpholinylpropyl Cysteine protease inhibition (IC₅₀: 23–123 µM); antileishmanial activity (IC₅₀ <10 µM)

Key Observations :

  • Piperazine-containing derivatives (e.g., compound in ) show potent antimalarial activity, likely due to improved target binding via hydrogen bonding and π-π interactions.
  • Morpholinylpropyl analogs (e.g., ) exhibit dual enzyme inhibition and antiparasitic effects, with low cytotoxicity in uninfected cells.
Halogenated and Heterocyclic Derivatives
Compound Name Key Substituents Biological Activity Reference
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine Chlorophenyl, trifluoromethyl Not reported (structural analog)
7-Chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine Pyridinyl, isopropyl Research applications (unspecified)

Key Observations :

  • Halogenation (Cl, CF₃) enhances metabolic stability and target affinity in many drug candidates .
  • Pyridine-substituted derivatives (e.g., ) are explored as kinase inhibitors due to their planar aromatic systems.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Silylated derivatives (logP ~7.9) are more lipophilic than morpholinyl (logP ~3–4) or piperazinyl (logP ~4–5) analogs, impacting ADME properties .
  • Solubility : Low aqueous solubility (logWS < -4) in silylated compounds may limit oral bioavailability without formulation optimization .

Biological Activity

N-(3-(Triethylsilyl)propyl)quinolin-4-amine is a derivative of quinoline, a compound known for its diverse biological activities. This article explores its biological activity, highlighting its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent.

Chemical Structure and Properties

This compound features a quinoline core with a triethylsilyl group at the propyl position. This modification enhances its solubility and stability, making it suitable for various biological applications. The structural characteristics of quinoline derivatives contribute to their interaction with various biological targets, influencing their pharmacological profiles.

Property Details
Chemical Formula C₁₄H₁₉N₃Si
Molecular Weight 273.43 g/mol
Solubility Enhanced due to triethylsilyl group
Core Structure Quinoline (bicyclic structure with benzene and pyridine)

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures can induce apoptosis in cancer cells by activating various signaling pathways. For instance, the compound's interaction with cellular proteins may influence pathways related to cell proliferation and survival.

In vitro studies have shown that this compound demonstrates cytotoxic effects on breast cancer cell lines, such as MDA-MB-231 and MCF-7. The compound's efficacy was evaluated using the MTT assay, revealing a dose-dependent response where higher concentrations led to increased cell death .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymes essential for bacterial survival.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Protein Interaction : Its structure allows it to bind to proteins that regulate cell growth and apoptosis.
  • Immune Modulation : Similar quinoline derivatives have been noted for their ability to modulate immune responses, potentially enhancing the body's defense against tumors and infections .

Study on Anticancer Effects

A recent study examined the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability after 24 hours, with maximal cytotoxicity observed at higher concentrations over extended exposure times .

Study on Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The findings demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

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